molecular formula C19H25ClN4O4 B13841681 Lenalidomide-CO-C5-amine HCl

Lenalidomide-CO-C5-amine HCl

Cat. No.: B13841681
M. Wt: 408.9 g/mol
InChI Key: GCGLYLYNTYFIQH-UHFFFAOYSA-N
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Description

Lenalidomide-CO-C5-amine HCl is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound this compound is designed to enhance the therapeutic properties of lenalidomide while minimizing its side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-C5-amine HCl typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced using iron powder and ammonium chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and environmental safety. The process involves the use of chlorine-free solvents and efficient reduction methods to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-C5-amine HCl undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and ammonium chloride are commonly used.

    Substitution: Various halogenated solvents and catalysts are employed.

Major Products

The major products formed from these reactions include various derivatives of lenalidomide, each with unique therapeutic properties .

Scientific Research Applications

Lenalidomide-CO-C5-amine HCl has a wide range of scientific research applications:

Mechanism of Action

Lenalidomide-CO-C5-amine HCl exerts its effects by modulating the activity of the E3 ubiquitin ligase complex, specifically targeting the protein cereblon. This interaction leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-CO-C5-amine HCl is unique due to its enhanced therapeutic efficacy and reduced side effects compared to its parent compound, lenalidomide. Its ability to selectively degrade specific transcription factors makes it a valuable tool in the treatment of hematologic malignancies .

Properties

Molecular Formula

C19H25ClN4O4

Molecular Weight

408.9 g/mol

IUPAC Name

6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hexanamide;hydrochloride

InChI

InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26;/h4-6,15H,1-3,7-11,20H2,(H,21,24)(H,22,25,26);1H

InChI Key

GCGLYLYNTYFIQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCN.Cl

Origin of Product

United States

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